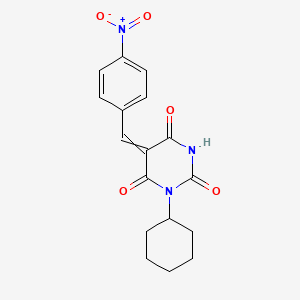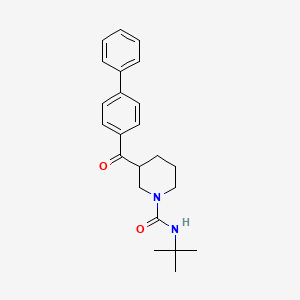
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CNB-001, is a small molecule compound that has been studied for its potential therapeutic applications in various neurological disorders. CNB-001 has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
作用機序
The exact mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to act through multiple pathways. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects that contribute to its potential therapeutic applications. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation, which are thought to play a role in the development of neurological disorders. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve mitochondrial function, which is important for the proper functioning of cells.
実験室実験の利点と制限
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified, making it suitable for further research and development. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity, which is important for its potential use as a therapeutic agent.
One limitation of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. Additionally, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for research on 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of traumatic brain injury, and further research is needed to determine its potential therapeutic applications in humans.
Another area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of Alzheimer's disease. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this condition.
Finally, further research is needed to fully understand the mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. This will help to identify potential targets for therapeutic intervention and improve our understanding of the potential applications of this compound in neurological disorders.
合成法
The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process starting with the reaction of cyclohexylamine and ethyl acetoacetate to form 1-cyclohexyl-3-oxobutylamine. This intermediate is then reacted with urea and para-nitrobenzaldehyde to form the final product, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to improve yield and purity, making it suitable for further research and development.
科学的研究の応用
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
特性
IUPAC Name |
1-cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-15-14(10-11-6-8-13(9-7-11)20(24)25)16(22)19(17(23)18-15)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFSZMGNKZRKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)
![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)

![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)
![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)

![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)